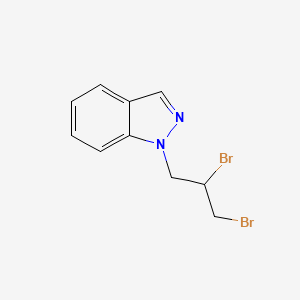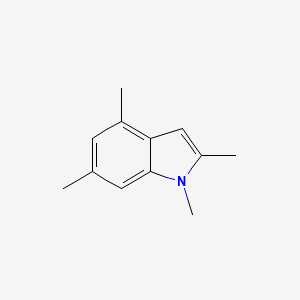
1H-Indole, 1,2,4,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1,2,4,6-tetramethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are often used as building blocks in organic synthesis . The tetramethyl substitution on the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole, 1,2,4,6-tetramethyl- can be synthesized using several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its efficiency and high yield. Another method involves the cyclization of ortho-substituted anilines, which can be catalyzed by transition metals .
Industrial Production Methods: Industrial production of 1H-Indole, 1,2,4,6-tetramethyl- typically involves large-scale Fischer indole synthesis. This process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 1,2,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinonoid compounds .
Applications De Recherche Scientifique
1H-Indole, 1,2,4,6-tetramethyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 1H-Indole, 1,2,4,6-tetramethyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular pathways, leading to effects such as apoptosis in cancer cells and inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
- 1H-Indole, 1,2,3,4-tetramethyl-
- 1H-Indole, 1,2,5,6-tetramethyl-
- 1H-Indole, 1,3,4,5-tetramethyl-
Comparison: 1H-Indole, 1,2,4,6-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other tetramethyl indoles, it may exhibit different pharmacological properties and synthetic utility .
Propriétés
Numéro CAS |
97799-86-5 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1,2,4,6-tetramethylindole |
InChI |
InChI=1S/C12H15N/c1-8-5-9(2)11-7-10(3)13(4)12(11)6-8/h5-7H,1-4H3 |
Clé InChI |
MDIFLYIDJFGJKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(N(C2=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
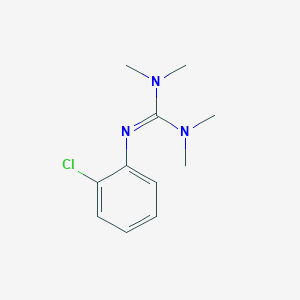

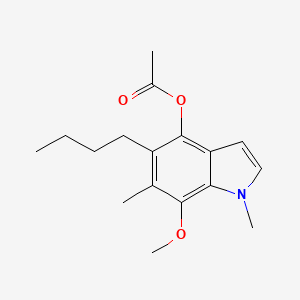
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
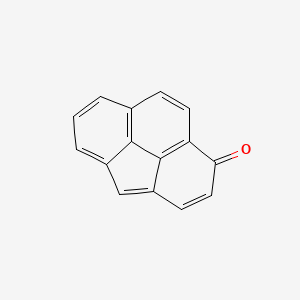
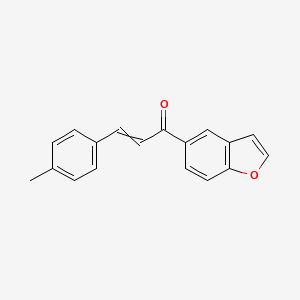
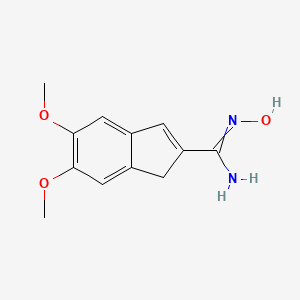
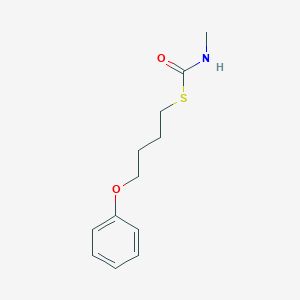
![2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14327611.png)
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
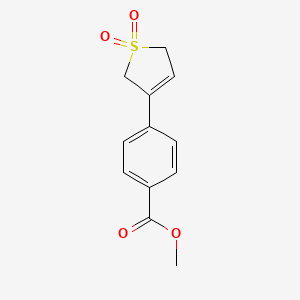
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
